molecular formula C12H13BrN2O3 B6455899 ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate CAS No. 2549133-35-7

ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate

Cat. No.: B6455899
CAS No.: 2549133-35-7
M. Wt: 313.15 g/mol
InChI Key: UNKRDNSOGQSPOR-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate is an organic compound that belongs to the class of enones This compound is characterized by the presence of a bromophenyl group, an amino group, and a carbamoyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate typically involves the following steps:

    Formation of the enone structure: This can be achieved through a Claisen condensation reaction between ethyl acetate and a suitable aldehyde or ketone.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide.

    Amination: The brominated intermediate is then reacted with an amine to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate can be compared with other similar compounds, such as:

    Ethyl (2Z)-3-[(2-bromophenyl)amino]-2-carbamoylprop-2-enoate: Similar structure but with the bromine atom in a different position.

    Ethyl (2Z)-3-[(4-bromophenyl)amino]-2-carbamoylprop-2-enoate: Similar structure but with the bromine atom in the para position.

    Ethyl (2Z)-3-[(3-chlorophenyl)amino]-2-carbamoylprop-2-enoate: Similar structure but with a chlorine atom instead of bromine.

Properties

IUPAC Name

ethyl (Z)-3-(3-bromoanilino)-2-carbamoylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-2-18-12(17)10(11(14)16)7-15-9-5-3-4-8(13)6-9/h3-7,15H,2H2,1H3,(H2,14,16)/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKRDNSOGQSPOR-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC(=CC=C1)Br)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.